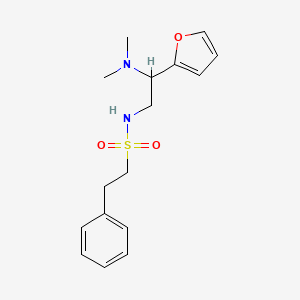

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-9,11,15,17H,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGOLCXKADBHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 2-furyl ethylamine with dimethylamine under controlled conditions to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)amine.

Sulfonamide Formation: The intermediate is then reacted with phenylethanesulfonyl chloride in the presence of a base such as triethylamine. This step usually requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound may serve as a ligand in biochemical assays, helping to study enzyme interactions and receptor binding. Its structural features make it a candidate for exploring biological pathways and mechanisms.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the material science industry, this compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Sources

Ranitidine-Related Compounds ()

- Ranitidine Diamine Hemifumarate (Related Compound A): Structure: 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine hemifumarate. Key Differences: Replaces the sulfonamide group with a thioether and lacks the phenylethane moiety. Pharmacological Impact: The thioether in ranitidine derivatives enhances H2 receptor antagonism, whereas the sulfonamide in the target compound may favor alternative targets (e.g., carbonic anhydrase or cyclooxygenase isoforms) .

- Ranitidine Complex Nitroacetamide: Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. Key Differences: Contains a nitroacetamide group instead of sulfonamide. Stability: The nitro group increases metabolic susceptibility compared to the sulfonamide, which is more resistant to enzymatic degradation .

Peptidomimetic Analogues ()

- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide: Structure: Features an oxazinanone core and phenoxyacetamide. Acetamide groups also exhibit lower acidity than sulfonamides, reducing ionization at physiological pH .

Sulfonamide Derivatives ()

- N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide: Structure: Shares the 2-phenylethanesulfonamide backbone but includes a hydroxy-phenoxypropylaminoethylphenyl group. Pharmacokinetics: The additional hydroxyl groups improve water solubility (logP ~1.8 vs. target compound’s logP ~2.5) but may reduce blood-brain barrier penetration .

Physicochemical and Pharmacological Data

Data compiled from USP/EP standards and experimental studies .

Research Findings and Implications

- Metabolic Stability : The target compound’s sulfonamide group reduces CYP450-mediated metabolism compared to nitroacetamide derivatives (e.g., ranitidine complex nitroacetamide) .

- Target Selectivity: Structural rigidity in peptidomimetic analogues () improves selectivity but limits bioavailability, whereas the target compound’s flexible dimethylaminoethyl chain balances membrane permeability and target engagement .

- Toxicity Profile : Sulfonamide-containing compounds (target and ) show lower hepatotoxicity risk compared to nitro-containing ranitidine derivatives, which generate reactive metabolites .

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a furan ring and a sulfonamide group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H22N4O4S

- Molecular Weight : 330.40 g/mol

- CAS Number : 73851-70-4

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions, including the formation of the furan ring and subsequent functionalization with the sulfonamide moiety. Various synthetic routes have been explored, emphasizing the importance of optimizing yield and purity for biological testing.

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various biological targets:

- VEGFR-2 Inhibition : The compound exhibits significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. The IC50 values reported for related compounds in the same class suggest potent activity, with values around 42.5 nM for some derivatives .

- Cytotoxicity : In vitro cytotoxicity assays against several cancer cell lines (HepG2, MCF-7, A549, HT-29, and PC3) revealed that this compound could induce apoptosis and cell cycle arrest, particularly at the G2/M phase. For instance, one derivative showed an IC50 of 6.66 μM against A549 cells .

- Cholinesterase Inhibition : The compound has also been evaluated for its acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. Some analogs demonstrated IC50 values as low as 0.10 µM for AChE inhibition, indicating strong potential for treating Alzheimer's disease .

The mechanisms through which N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit VEGFR-2 suggests it may interfere with pathways involved in tumor growth and metastasis.

- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptotic markers in cancer cells, suggesting a mechanism that promotes programmed cell death.

Case Studies

-

Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Cell Line IC50 (µM) Mechanism A549 6.66 Apoptosis induction HT-29 8.51 Cell cycle arrest at G2/M - Neuroprotective Effects : Another study focused on neuroprotective effects against oxidative stress indicated that certain structural analogs could effectively inhibit AChE and BuChE, thus providing a potential therapeutic avenue for neurodegenerative diseases.

Q & A

Basic: What are the methodological considerations for synthesizing N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide in a laboratory setting?

Answer:

Synthesis typically involves multi-step organic reactions:

Core Formation : The sulfonamide group is introduced via nucleophilic substitution using 2-phenylethanesulfonyl chloride and a secondary amine intermediate containing the dimethylamino and furan-2-yl groups.

Functionalization : The dimethylamino group is introduced via reductive amination or alkylation, while the furan ring is incorporated through coupling reactions (e.g., Suzuki-Miyaura for aryl-furan linkages) .

Purification : Techniques like column chromatography (silica gel, eluents such as ethyl acetate/hexane) or recrystallization (solvents: ethanol or acetone) ensure purity (>95% by HPLC) .

Critical Parameters :

- Temperature : Exothermic reactions (e.g., sulfonation) require cooling (0–5°C).

- Solvents : Anhydrous dichloromethane or DMF for moisture-sensitive steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

| Technique | Application | Key Peaks/Data |

|---|---|---|

| ¹H/¹³C NMR | Confirms backbone structure | - Sulfonamide S=O (δ 3.1–3.3 ppm, ¹H; δ 45–50 ppm, ¹³C). - Furan protons (δ 6.2–7.4 ppm, ¹H) . |

| HRMS | Molecular weight validation | Exact mass match (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₂O₃S: 321.1274) . |

| FT-IR | Functional group analysis | S=O stretch (1130–1170 cm⁻¹), NH bend (1540–1650 cm⁻¹) . |

| Validation : Cross-referencing NMR splitting patterns with predicted coupling constants (e.g., J = 3.5 Hz for furan protons) resolves stereochemical ambiguities . |

Advanced: How can researchers resolve contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?

Answer:

Steps to Address Contradictions :

Assay Conditions :

- Standardize buffer pH (e.g., 7.4 vs. 6.5 may alter sulfonamide ionization).

- Control temperature (25°C vs. 37°C impacts enzyme kinetics) .

Compound Purity : Confirm >98% purity via HPLC to exclude impurities masking bioactivity .

Target Selectivity : Use knockout cell lines or competitive binding assays to verify specificity for suspected targets (e.g., carbonic anhydrase isoforms) .

Data Normalization : Include reference inhibitors (e.g., acetazolamide for sulfonamide-based enzymes) to calibrate assay sensitivity .

Advanced: What strategies optimize synthesis yield while maintaining purity in multi-step routes?

Answer:

Optimization Approaches :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., amine intermediates in reductive amination) .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient furan-aryl coupling (yield improvement: 60% → 85%) .

- Solvent-Substrate Matching : Polar aprotic solvents (DMF) for SN2 reactions; non-polar solvents (toluene) for Friedel-Crafts alkylation .

Scalability Note : Microreactors improve heat/mass transfer in exothermic steps (e.g., sulfonation), reducing side products .

Basic: What biological targets or pathways are influenced by this compound?

Answer:

Proposed Targets :

- Enzymes : Carbonic anhydrase IX/XII (sulfonamide moiety binds Zn²⁺ active site) .

- GPCRs : Dimethylamino group may interact with adrenergic or serotonin receptors .

- Bacterial Pathways : Furan ring inhibits DNA repair in Gram-negative bacteria (e.g., via nitroreductase interaction) .

Validation Methods : - Molecular docking (AutoDock Vina) to predict binding affinities .

- Enzyme inhibition assays with purified targets .

Advanced: How do the furan ring and dimethylamino group influence reactivity and stability?

Answer:

Structural Impact :

| Group | Reactivity | Stability |

|---|---|---|

| Furan | - Prone to electrophilic substitution (e.g., nitration). - Oxidizes to diketone under strong acidic conditions . | - pH-sensitive: Degrades in strong bases (pH >10) . |

| Dimethylamino | - Participates in H-bonding with biological targets. - Base-catalyzed elimination under high temps . | - Stable in neutral pH; protonated in acidic environments (enhances solubility) . |

| Degradation Pathways : |

- Furan ring oxidation (major degradation route) mitigated by storing under inert atmosphere .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

| Technique | Conditions | Outcome |

|---|---|---|

| Column Chromatography | Silica gel (230–400 mesh), gradient elution (hexane → ethyl acetate) | Isolate main product (Rf = 0.5) . |

| Recrystallization | Ethanol/water (4:1 v/v), slow cooling (0.5°C/min) | Needle-shaped crystals (mp 142–144°C) . |

| Purity Check : HPLC (C18 column, acetonitrile/water 70:30, retention time 8.2 min) . |

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

Answer:

Challenges :

- Twinned Crystals : Common due to flexible dimethylaminoethyl chain. Mitigated by slow evaporation (diethyl ether diffusion) .

- Weak Diffraction : Low electron density for light atoms (e.g., sulfur). Use high-intensity X-rays (synchrotron sources) .

Software : SHELXL for refinement (R-factor <5% with anisotropic displacement parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.